1-(3-(Bromomethyl)-2-(methylthio)phenyl)-3-chloropropan-1-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-(3-(Bromomethyl)-2-(methylthio)phenyl)-3-chloropropan-1-one is an organic compound with a complex structure that includes bromomethyl, methylthio, and chloropropanone functional groups
Preparation Methods
The synthesis of 1-(3-(Bromomethyl)-2-(methylthio)phenyl)-3-chloropropan-1-one typically involves multi-step organic reactions. One common method involves the bromination of a precursor compound followed by the introduction of the methylthio group. The final step usually involves the chlorination of the propanone moiety. Industrial production methods may vary, but they generally follow similar synthetic routes with optimized reaction conditions to maximize yield and purity .
Chemical Reactions Analysis
1-(3-(Bromomethyl)-2-(methylthio)phenyl)-3-chloropropan-1-one undergoes various chemical reactions, including:
Substitution Reactions: The bromomethyl group can participate in nucleophilic substitution reactions, often using reagents like sodium iodide or potassium thiocyanate.
Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions, leading to the formation of different products.
Addition Reactions: The chloropropanone moiety can undergo addition reactions with nucleophiles, forming new carbon-carbon or carbon-heteroatom bonds.
Scientific Research Applications
This compound has several applications in scientific research:
Organic Synthesis: It serves as an intermediate in the synthesis of more complex organic molecules.
Medicinal Chemistry: Researchers explore its potential as a building block for pharmaceuticals.
Material Science: It may be used in the development of new materials with unique properties.
Mechanism of Action
The mechanism of action of 1-(3-(Bromomethyl)-2-(methylthio)phenyl)-3-chloropropan-1-one involves its interaction with various molecular targets. The bromomethyl group can form covalent bonds with nucleophilic sites in biological molecules, potentially leading to biological activity. The methylthio group may also play a role in modulating the compound’s reactivity and interactions .
Comparison with Similar Compounds
Similar compounds include:
1-(4-Bromo-3-(bromomethyl)phenyl)ethanone: Shares the bromomethyl and phenyl groups but differs in the ethanone moiety.
N,N′-Bis[3,5-bis(trifluoromethyl)phenyl]thiourea: Contains a thiourea group and is used in different applications, such as catalysis.
Properties
Molecular Formula |
C11H12BrClOS |
---|---|
Molecular Weight |
307.63 g/mol |
IUPAC Name |
1-[3-(bromomethyl)-2-methylsulfanylphenyl]-3-chloropropan-1-one |
InChI |
InChI=1S/C11H12BrClOS/c1-15-11-8(7-12)3-2-4-9(11)10(14)5-6-13/h2-4H,5-7H2,1H3 |
InChI Key |
YSOYBJNNGKKJHF-UHFFFAOYSA-N |
Canonical SMILES |
CSC1=C(C=CC=C1C(=O)CCCl)CBr |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.